(5-Bromo-2-fluoropyridin-3-yl)(piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-2-fluoropyridin-3-yl)(piperidin-1-yl)methanone is a heterocyclic compound that features a pyridine ring substituted with bromine and fluorine atoms, and a piperidine ring attached via a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-fluoropyridin-3-yl)(piperidin-1-yl)methanone typically involves the following steps:
Fluorination of Pyridine: The fluorination of pyridine can be achieved using reagents such as AlF3 and CuF2 at high temperatures (450-500°C) to form 2-fluoropyridine.
Coupling with Piperidine: The final step involves coupling the fluorinated and brominated pyridine with piperidine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-fluoropyridin-3-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring, to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation and reduction can lead to different piperidine derivatives .
Scientific Research Applications
Chemistry
In chemistry, (5-Bromo-2-fluoropyridin-3-yl)(piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
The presence of both bromine and fluorine atoms can enhance the biological activity and selectivity of the resulting compounds .
Industry
In the industrial sector, this compound can be used in the production of agrochemicals and other specialty chemicals due to its versatile reactivity and stability .
Mechanism of Action
The mechanism of action of (5-Bromo-2-fluoropyridin-3-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine and fluorine atoms can participate in hydrogen bonding and halogen bonding, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-nitro-2-(piperidin-1-yl)pyridine: Similar in structure but with a nitro group instead of a fluorine atom.
(5-Bromo-3-fluoropyridin-2-yl)(piperidin-1-yl)methanone: Similar but with different substitution positions.
Uniqueness
The uniqueness of (5-Bromo-2-fluoropyridin-3-yl)(piperidin-1-yl)methanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of bromine and fluorine atoms on the pyridine ring, along with the piperidine moiety, makes it a versatile compound for various applications .
Properties
IUPAC Name |
(5-bromo-2-fluoropyridin-3-yl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFN2O/c12-8-6-9(10(13)14-7-8)11(16)15-4-2-1-3-5-15/h6-7H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZADFHMWWZJDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(N=CC(=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.